Cas no 585-32-0 (Cumylamine)

Cumylamine structure
Cumylamine structure
Product name:Cumylamine
CAS No:585-32-0
MF:C9H13N
MW:135.206222295761
MDL:MFCD00134680
CID:82586
PubChem ID:87566308

Cumylamine Chemical and Physical Properties

Names and Identifiers

    • 2-Phenylpropan-2-amine
    • alpha,alpha-Dimethylbenzylamine
    • Cumylamine
    • KMA
    • 1-methyl-1-phenylethylamine
    • 2-amino-2-phenylpropane
    • A,A-dimethylbenzylamine
    • NH2C(Me)2Ph
    • PhC(CH3)2NH2
    • PhC(Me)2-NH2
    • α-Aminoisopropylbenzene
    • α,α-Dimethylbenzylamine
    • Phenylisopropylamine
    • 1-methyl-1-phenyl-ethylamine
    • 2-phenyl-2-propanamine
    • alpha-Aminoisopropylbenzene
    • Benzenemethanamine, alpha,alpha-dimethyl-
    • cumyl amine
    • phenisopropyl amine
    • NSC66156
    • alpha,alpha-Dimethylbenzenemethanamine
    • PubChem19654
    • 2-phenylprop-2-ylamine
    • 2-phenylpropane-2-amine
    • (1-methyl-1-p
    • AKOS004119570
    • CS-W004689
    • DTXSID20207216
    • 1-Methyl-1-phenylethylamine, AldrichCPR
    • (2-Phenyl-2-propyl)amine
    • MFCD00134680
    • A831908
    • AMY7745
    • alpha , alpha -Dimethylbenzylamine
    • SCHEMBL6145
    • KDFDOINBXBEOLZ-UHFFFAOYSA-N
    • alpha,alpha-dimethyl-benzenemethanamine
    • 585-32-0
    • F6TR9XMF2E
    • EN300-56487
    • NSC-66156
    • FT-0632445
    • GS-3488
    • SY025865
    • Z336079658
    • (1-methyl-1-phenylethyl)amine
    • Alpha, alpha-dimethylbenzylamine
    • SB75429
    • NSC 66156
    • dimethyl-aminophenylmethane
    • DB-007769
    • MDL: MFCD00134680
    • Inchi: 1S/C9H13N/c1-9(2,10)8-6-4-3-5-7-8/h3-7H,10H2,1-2H3
    • InChI Key: KDFDOINBXBEOLZ-UHFFFAOYSA-N
    • SMILES: N([H])([H])C(C([H])([H])[H])(C([H])([H])[H])C1C([H])=C([H])C([H])=C([H])C=1[H]

Computed Properties

  • Exact Mass: 135.10500
  • Monoisotopic Mass: 135.105
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 101
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Tautomer Count: nothing
  • Topological Polar Surface Area: 26
  • Surface Charge: 0
  • XLogP3: 1.6

Experimental Properties

  • Density: 0.94
  • Melting Point: 116°C (estimate)
  • Boiling Point: 197°C(lit.)
  • Flash Point: 72°(162℉)(lit.)
  • Refractive Index: 1.5200
  • Water Partition Coefficient: Insoluble in water.
  • PSA: 26.02000
  • LogP: 2.58070

Cumylamine Security Information

Cumylamine Customs Data

  • HS CODE:2921499090
  • Customs Data:

    China Customs Code:

    2921499090

    Overview:

    2921499090 Other aromatic monoamines and derivatives and their salts. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2921499090 other aromatic monoamines and their derivatives; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

Cumylamine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
BAI LING WEI Technology Co., Ltd.
102110-5G
Cumylamine, 98%
585-32-0 98%
5G
¥ 580 2022-04-26
Fluorochem
005015-1g
Cumylamine
585-32-0 98%
1g
£25.00 2022-03-01
Enamine
EN300-56487-10.0g
2-phenylpropan-2-amine
585-32-0 95.0%
10.0g
$199.0 2025-03-15
Enamine
EN300-56487-0.1g
2-phenylpropan-2-amine
585-32-0 95.0%
0.1g
$19.0 2025-03-15
Enamine
EN300-56487-1.0g
2-phenylpropan-2-amine
585-32-0 95.0%
1.0g
$36.0 2025-03-15
Enamine
EN300-56487-100.0g
2-phenylpropan-2-amine
585-32-0 95.0%
100.0g
$1074.0 2025-03-15
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
C833355-25ml
Cumylamine
585-32-0 98%
25ml
¥2,258.00 2022-09-02
TRC
C834700-25g
Cumylamine
585-32-0
25g
$ 431.00 2023-09-08
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
C833355-5ml
Cumylamine
585-32-0 98%
5ml
¥638.00 2022-09-02
Chemenu
CM117516-5g
alpha,alpha-Dimethylbenzylamine
585-32-0 95+%
5g
$58 2022-06-10

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